1-Amino-1-(2,3-dimethylphenyl)acetone

glutamate transporter EAAT3 neurological disorders

Researchers using commercial aminoketones often encounter unpredictable bioactivity due to subtle aryl substitution variations, compromising SAR reproducibility. 1-Amino-1-(2,3-dimethylphenyl)acetone resolves this with rigorously characterized pharmacology: - ACC1 selectivity: rat ACC1 IC50 7 nM, human ACC1 IC50 32 nM, providing a chemically tractable alternative for lipid metabolism and oncology target validation. - EAAT3 probe potency: IC50 525 nM, 13.7-fold stronger than SLC1A1/EAAT3-IN-1, enabling lower dosing in neuronal and glial studies. - Favorable ADME profile: CYP2D6 IC50 >20,000 nM, no AChE activity at 26 μM, reducing off-target confounding in preclinical panels. Supplied via a quantitative one-step Vilsmeier synthesis for cost-effective, multi-gram high-purity delivery.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B13040866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-(2,3-dimethylphenyl)acetone
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(C(=O)C)N)C
InChIInChI=1S/C11H15NO/c1-7-5-4-6-10(8(7)2)11(12)9(3)13/h4-6,11H,12H2,1-3H3
InChIKeyXSNMNUNUJZCEGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-1-(2,3-dimethylphenyl)acetone Specifications & Procurement


1-Amino-1-(2,3-dimethylphenyl)acetone (CAS 1270563-08-0) is an α-amino ketone with molecular formula C₁₁H₁₅NO and molecular weight 177.24 g/mol . Commercial availability typically specifies purity ≥95% (HPLC) . The compound is referenced in patent literature as a member of the aminoketone class with potential thiol protease inhibitory activity [1].

α-Amino ketone scaffold for target engagement and pathway probe studies
Research-use only; not for human or veterinary use
Reported class-level thiol protease inhibition context
Class-level inference; verify target-specific activity
Distinct 2,3-dimethylphenyl substitution pattern may influence isoform selectivity
SAR-dependent; not interchangeable with unsubstituted analogs

1-Amino-1-(2,3-dimethylphenyl)acetone: Substitution & Reproducibility


α-Amino ketones exhibit marked differences in target engagement and off-target liability driven by subtle aryl substitution patterns. The 2,3-dimethylphenyl motif in this compound yields distinct ACC isoform selectivity and favorable CYP liability relative to unsubstituted or para-substituted analogs [1][2]. Procurement of non-identical aminoketones without verification of target-specific potency risks confounding SAR interpretation and experimental reproducibility.

This compound
2,3-dimethylphenyl substitution – Reported ACC isoform selectivity and low CYP liability may not transfer to unsubstituted or para-methyl analogs
Generic aminoketone
Aryl pattern mismatch – Off-target engagement and metabolic profile likely differ; procurement without target-specific verification risks SAR misinterpretation
Para-substituted analog
CYP interaction risk – Reported CYP1A2 inhibition for 4-methylphenyl analog may confound co-administration models; cross-class extrapolation not supported

1-Amino-1-(2,3-dimethylphenyl)acetone: Differentiation Evidence


EAAT3 Inhibition vs Selective Inhibitors

1-Amino-1-(2,3-dimethylphenyl)acetone inhibits human excitatory amino acid transporter 3 (EAAT3) with an IC₅₀ of 525 nM [1]. In contrast, the widely cited selective EAAT3 inhibitor SLC1A1/EAAT3-IN-1 (Compound 3e) exhibits an IC₅₀ of 7.2 μM for hEAAT3 [2]. The 13.7-fold greater potency of this aminoketone against EAAT3 positions it as a higher-affinity chemical probe for this target.

EAAT3 inhibition
Cross-study comparable
This compound: 525 nM
SLC1A1/EAAT3-IN-1: 7,200 nM
Reported EAAT3 inhibition potency context; may support lower-concentration probe studies
Cross-study; verify in own assay system (HEK293, [³H]-D-Asp uptake)
glutamate transporter EAAT3 neurological disorders

ACC1 Inhibition vs Lead Inhibitors

This compound demonstrates potent inhibition of acetyl-CoA carboxylase 1 (ACC1) with IC₅₀ values of 7 nM (rat liver ACC1) and 32 nM (human ACC1) [1]. These values are within the same order of magnitude as the clinical ACC inhibitor firsocostat (GS-0976), which exhibits IC₅₀s of 2.1 nM (human ACC1) and 6.1 nM (human ACC2) [2], and PF-05175157, with IC₅₀s of 27 nM (human ACC1) and 23.5 nM (rat ACC1) . The aminoketone scaffold thus provides an alternative chemotype with ACC1 potency suitable for metabolic pathway interrogation.

ACC1 potency
Cross-study comparable
7 nM (rat) / 32 nM (human)
Reported ACC1 inhibition comparable to reference inhibitors; supports lipid metabolism pathway studies
Firsocostat 2.1 nM (human); PF-05175157 27 nM (human). Recombinant enzyme assays
acetyl-CoA carboxylase metabolic disease cancer metabolism

CYP2D6 Inhibition Liability

1-Amino-1-(2,3-dimethylphenyl)acetone exhibits minimal CYP2D6 inhibition with an IC₅₀ >20,000 nM [1]. In contrast, structurally related aminoketones such as 1-amino-1-(4-methylphenyl)acetone demonstrate CYP1A2 inhibition with an IC₅₀ of 600 nM [2]. The >33-fold lower CYP liability for this compound suggests a reduced potential for metabolic drug-drug interactions compared to para-substituted aminoketone analogs.

CYP2D6 liability
Cross-study comparable
This compound: >20,000 nM
4-Methylphenyl analog (CYP1A2): 600 nM
Reported low CYP2D6 interaction risk; may suit co-administration research protocols
>33-fold difference vs. para-substituted congener; human microsome assay
CYP inhibition drug-drug interaction ADME-Tox

AChE Off-Target Selectivity

At a concentration of 26 μM, 1-amino-1-(2,3-dimethylphenyl)acetone exhibits no detectable inhibition of acetylcholinesterase (AChE) . This contrasts with many CNS-active aminoketones and related arylalkylamines that exhibit significant AChE inhibition at micromolar concentrations, which can confound behavioral and neurochemical assays. The lack of AChE activity provides a cleaner pharmacological profile for target-specific studies.

AChE off-target
Data to verify
No inhibition at 26 µM
No detectable acetylcholinesterase activity; may reduce cholinergic off-target signals
Single concentration; independent confirmation recommended
acetylcholinesterase selectivity CNS safety

One-Step Vilsmeier Synthesis Efficiency

A one-step Vilsmeier-type synthesis protocol yields the title compound in quantitative yield with full spectroscopic characterization (¹H, ²H, ¹³C NMR, IR, Raman) [1]. This contrasts with traditional multi-step aminoketone syntheses that typically achieve 60–80% overall yields and require chromatographic purification. The high-yielding single-step route reduces production costs and improves batch-to-batch consistency.

Synthesis yield
Supporting evidence
Quantitative (≥95%)
One-step Vilsmeier route reported; may support reliable gram-scale supply
Full characterization; compare with multi-step 60–80% yields
chemical synthesis process chemistry supply chain reliability

1-Amino-1-(2,3-dimethylphenyl)acetone: Key Applications


EAAT3 Probe for Neurological Models

The 525 nM IC₅₀ against hEAAT3 [1] supports use of 1-amino-1-(2,3-dimethylphenyl)acetone as a chemical probe for EAAT3 function in neuronal and glial cultures. Its potency exceeds that of the benchmark selective inhibitor SLC1A1/EAAT3-IN-1 by 13.7-fold, enabling lower dosing and reduced off-target glutamate transporter effects.

ACC1 Pathway Interrogation in Cancer & Metabolic Disease

With nanomolar ACC1 inhibition (rat ACC1 IC₅₀ 7 nM; human ACC1 IC₅₀ 32 nM) [2], this aminoketone provides a chemically tractable alternative to clinical ACC inhibitors for target validation, lipid metabolism studies, and SAR expansion in oncology and metabolic disease research.

ADME-Tox and CYP Interaction Profiling

The minimal CYP2D6 inhibition (IC₅₀ >20,000 nM) [3] and lack of AChE activity at 26 μM establish this compound as a low-liability control or scaffold for studying metabolic drug-drug interactions and CNS off-target effects in preclinical ADME panels.

Scalable Aminoketone Synthesis for Medicinal Chemistry

The quantitative one-step Vilsmeier synthesis [4] ensures cost-effective, high-purity supply for medicinal chemistry campaigns requiring multi-gram quantities. This route reduces synthesis time and purification burden compared to traditional multi-step aminoketone preparations.

Application
Selection Property
Validation Focus
Glutamate transporter research
EAAT3 inhibition affinity context
hEAAT3 uptake assay performance; lower-concentration probe suitability
Lipid metabolism target engagement
ACC1 isoform inhibition selectivity
ACC1 vs. ACC2 enzyme assays; metabolic pathway model relevance
CYP-mediated metabolism profiling
Minimal CYP2D6 inhibition profile
CYP panel screen; co-administration study compatibility
Medicinal chemistry supply
High-yield single-step synthesis
Batch purity reproducibility; scalability and cost-effectiveness review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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